Cas no 63874-99-7 (1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde)
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-chlorophenyl)-1H-Pyrazole-4-carboxaldehyde
- 1-(4-chlorophenyl)pyrazole-4-carbaldehyde
- BAS 08767040
- VZQVRKCGPMBZQL-UHFFFAOYSA-N
- STK505838
- 9784AB
- SBB011161
- SY065011
- 1-(4-chlorophenyl)-pyrazole-4-carbaldehyde
- ST50285674
- ST24037338
- AM20040936
- 1-(p-chlorophe
-
- MDL: MFCD07643175
- Inchi: 1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
- InChI Key: VZQVRKCGPMBZQL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C=C(C=O)C=N1
Computed Properties
- Exact Mass: 206.02500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 204
- Topological Polar Surface Area: 34.9
Experimental Properties
- PSA: 34.89000
- LogP: 2.33820
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033261-500mg |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 500mg |
1429.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB605-250mg |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 97% | 250mg |
526CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB605-1g |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 97% | 1g |
1097.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB605-50mg |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 97% | 50mg |
138.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB605-5g |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 97% | 5g |
3335.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB605-200mg |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 97% | 200mg |
384.0CNY | 2021-08-05 | |
| Chemenu | CM187883-5g |
1-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 95% | 5g |
$444 | 2021-08-05 | |
| TRC | C612185-100mg |
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612185-500mg |
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 500mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C612185-1g |
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde |
63874-99-7 | 1g |
$ 295.00 | 2022-06-06 |
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Suppliers
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
The compound 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, identified by the CAS number 63874-99-7, is a fascinating molecule with significant applications in various fields of chemistry. This compound belongs to the class of pyrazole derivatives, which have gained considerable attention due to their versatile properties and potential uses in drug discovery, materials science, and organic synthesis. The structure of this compound consists of a pyrazole ring substituted with a 4-chlorophenyl group at position 1 and an aldehyde group at position 4. This unique substitution pattern imparts distinct chemical and physical properties to the molecule.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as potential candidates for anti-inflammatory, antitumor, and antimicrobial agents. The presence of the aldehyde group in 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde makes it highly reactive towards nucleophilic addition reactions, which is a key feature exploited in various synthetic pathways. For instance, researchers have utilized this compound as a building block for constructing more complex heterocyclic structures, which are essential components of many bioactive molecules.
In terms of synthesis, the preparation of 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step process that includes the formation of the pyrazole ring followed by substitution reactions to introduce the desired substituents. One common approach involves the reaction of 4-chlorophenylhydrazine with an appropriate carbonyl compound under acidic conditions. This method not only ensures high yield but also provides a straightforward route to obtaining pure samples of the compound.
The physical properties of this compound are equally noteworthy. It has a melting point of approximately 205°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various organic reactions where solubility is a critical factor. Additionally, its stability under standard laboratory conditions further enhances its utility in research settings.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of compounds like 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecular orbitals and electron distribution within the molecule. These studies have revealed that the aldehyde group plays a significant role in modulating the electronic properties of the compound, making it an attractive candidate for applications in electrochemical sensors and organic electronics.
In conclusion, 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile compound with a wide range of applications across different disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool in both academic research and industrial settings. As ongoing research continues to uncover new potentials for this compound, it is likely to play an even more prominent role in the development of novel chemical entities with practical applications.
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